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Compound of Interest

Compound Name: Methylhydrazine sulfate

Cat. No.: B140141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

methylhydrazine sulfate (CAS No: 302-15-8), a compound of interest in pharmaceutical

synthesis and chemical research. The document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

accompanied by detailed experimental protocols and logical workflow diagrams to aid in

research and development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

methylhydrazine sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in Deuterium Oxide (D₂O) due to the salt's solubility in

water.[1] In D₂O, the labile protons on the nitrogen atoms exchange with deuterium and are

therefore not typically observed in the ¹H NMR spectrum. The methylhydrazine cation

(CH₃NH₂NH₃⁺) is the species observed.

Table 1: ¹H NMR Spectroscopic Data of Methylhydrazine Sulfate in D₂O
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Chemical Shift (δ) ppm Multiplicity Assignment

~2.8 - 3.0 Singlet CH₃

Note: The exact chemical shift can vary slightly depending on the concentration and pH of the

solution.

Table 2: ¹³C NMR Spectroscopic Data of Methylhydrazine Sulfate in D₂O

Chemical Shift (δ) ppm Assignment

~40 - 45 CH₃

Note: The specific chemical shift for the methyl carbon is not readily available in tabulated form

but is expected in this general region for a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy
The IR spectrum of solid methylhydrazine sulfate is typically acquired using the Potassium

Bromide (KBr) disc method.[1] The spectrum exhibits characteristic absorptions for the methyl

group, the hydrazinium moiety, and the sulfate anion.

Table 3: Key IR Absorption Bands of Methylhydrazine Sulfate (KBr Disc)

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3000 Strong, Broad
N-H stretching (from NH₂⁺ and

NH₃⁺)

~2950 - 2850 Medium C-H stretching (methyl group)

~1600 Medium N-H bending

~1460 Medium C-H bending (asymmetric)

~1100 Strong, Broad S=O stretching (sulfate anion)

~615 Medium O-S-O bending (sulfate anion)
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Note: The wavenumbers are approximate and can be influenced by the sample preparation

and instrument.

Mass Spectrometry (MS)
Mass spectrometry data for the intact methylhydrazine sulfate salt is not readily available due

to the non-volatile nature of ionic compounds. The data presented here is for the free base,

methylhydrazine (CAS No: 60-34-4), obtained by electron ionization (EI), which provides insight

into the fragmentation of the methylhydrazine cation.[2]

Table 4: Mass Spectrometry Data (Electron Ionization) of Methylhydrazine

m/z Relative Intensity (%) Proposed Fragment

46 ~65 [CH₃NHNH₂]⁺ (Molecular Ion)

45 ~45 [CH₃NNH]⁺

44 ~35 [CH₂NNH]⁺

43 ~20 [CH₃N₂]⁺ or [CHNH₂]⁺

31 ~30 [CH₂NH₂]⁺

29 ~30 [N₂H]⁺ or [CHO]⁺

28 100 [N₂]⁺ or [CH₂N]⁺

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of methylhydrazine sulfate.

Methodology:

Sample Preparation: A solution of methylhydrazine sulfate is prepared by dissolving

approximately 5-10 mg of the solid in 0.5-0.7 mL of Deuterium Oxide (D₂O).
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Instrumentation: A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[3]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

The spectral width is set to encompass the expected chemical shift range (typically 0-10

ppm). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. The spectral width is set to cover the expected range for aliphatic carbons

(typically 0-50 ppm for this compound). A larger number of scans is generally required for ¹³C

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced

to an internal or external standard.

FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain a transmission IR spectrum of solid methylhydrazine sulfate.

Methodology:

Sample Preparation:

Approximately 1-2 mg of methylhydrazine sulfate and 100-200 mg of dry, spectroscopy-

grade Potassium Bromide (KBr) are placed in an agate mortar.

The mixture is thoroughly ground with a pestle to a fine, homogeneous powder.

Pellet Formation:

The powdered mixture is transferred to a pellet die.

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for

several minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.
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The sample pellet is placed in the sample holder of an FTIR spectrometer (e.g., Bruker

Tensor 27 FT-IR).[3]

The infrared spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of the volatile

component (methylhydrazine).

Methodology:

Sample Introduction: The sample (methylhydrazine) is introduced into the mass

spectrometer, typically via direct inlet or after separation by gas chromatography.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This process creates a positively charged molecular ion and

induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the logical workflows and chemical structures relevant to the

spectroscopic analysis of methylhydrazine sulfate.
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Caption: General workflow for the spectroscopic analysis of methylhydrazine sulfate.
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Chemical Structure Observed in NMR (D₂O)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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